1,2,4,6,8-Pentabromo-dibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
617708-03-9 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,4,6,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5-9-10(17)6(14)3-8(16)12(9)18-11(5)7(15)2-4/h1-3H |
InChI Key |
XUMIRKPUEAOOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Formation Mechanisms of Polybrominated Dibenzofurans, with Emphasis on 1,2,4,6,8 Pentabromo Dibenzofuran Precursors
Thermal Generation Pathways
The thermal degradation of BFRs is a primary route to the formation of PBDFs. murdoch.edu.au This can occur during processes such as manufacturing, use, and disposal of products containing these flame retardants. researchgate.net
Pyrolysis and Combustion of Brominated Flame Retardants (BFRs)
Pyrolysis and combustion of consumer products containing BFRs can lead to the emission of PBDFs. acs.org Incomplete or uncontrolled incineration, such as in accidental fires, can generate significant amounts of these harmful substances. nih.gov The presence of other substances like antimony(III) oxide and certain metals can increase the quantity of PBDFs formed. nih.gov Even during the production and recycling of plastics with BFRs, considerable levels of PBDFs can be produced. nih.gov However, controlled incineration, as is typical in municipal waste incinerators, does not appear to pose a heightened risk. nih.gov
The thermal treatment of plastics containing polybrominated diphenyl ethers (PBDEs) is a known source of PBDF formation. nih.gov Studies have shown that even BFRs covalently bound to a polymer backbone, like tetrabromobisphenol A (TBBPA), can produce PBDFs under thermal stress, challenging the previous assumption that such a linkage would prevent their formation. researchgate.net
The composition of the waste and the conditions of the burn, such as temperature and oxygen availability, significantly influence the formation of these byproducts. acs.org
Formation from Polybrominated Diphenyl Ethers (PBDEs)
PBDEs, widely used as flame retardants, are significant precursors to PBDFs. researchgate.netacs.org The thermal degradation of PBDEs can lead to the formation of various PBDF congeners. osti.govnih.gov The conversion of PBDEs to PBDFs can occur through several mechanisms, particularly at elevated temperatures.
A key pathway for the formation of PBDFs from PBDEs is through intramolecular ring-closure reactions. acs.orgacs.org This process involves the loss of a bromine or hydrogen atom from an ortho position on the PBDE molecule, followed by the formation of a new bond to create the furan (B31954) ring structure. acs.orgacs.org This cyclization reaction is considered the most accessible pathway for PBDF production due to its modest reaction barriers. acs.orgacs.org
It was previously thought that the formation of PBDFs proceeded through the generation of bromophenols or bromophenoxys, but recent studies suggest these are not the primary pathways. acs.orgacs.org
The substitution pattern of bromine atoms on the PBDE molecule, particularly at the ortho positions (the carbon atoms adjacent to the ether linkage), is crucial for PBDF formation. The loss of a bromine or hydrogen atom from an ortho position creates a radical intermediate. acs.orgacs.org This highly reactive aryl radical can then undergo an intramolecular cyclization to form a PBDF. researchgate.net
Temperature and the presence of oxygen play a critical role in the formation of PBDFs from PBDEs. Thermal stress, such as that occurring during pyrolysis or combustion, provides the energy required for the initial bond-breaking steps. researchgate.net The optimal temperature range for PBDF formation from PBDEs is generally between 250 and 500°C. researchgate.net
Oxidative conditions can also influence the degradation pathways. For instance, the oxidation of hydroxylated PBDEs (OH-PBDEs) occurs at a much faster rate than that of PBDEs themselves, suggesting that once formed, OH-PBDEs are more readily transformed in the environment. nih.gov The presence of a polymeric matrix can lower the optimal temperature window for PBDF formation. acs.org
| Condition | Influence on PBDF Formation |
| High Temperature | Provides energy for bond cleavage and cyclization reactions. |
| Oxidative Conditions | Can accelerate the degradation of PBDEs and their intermediates. |
| Presence of Polymers | Can lower the optimal temperature for PBDF formation. |
| Presence of Metals | Can catalyze the formation of PBDFs. nih.gov |
Formation from Polybrominated Biphenyls (PBBs)
Polybrominated biphenyls (PBBs), another class of BFRs, are also precursors to PBDFs. nih.govcdu.edu.au The oxidation of PBBs has been identified as a pathway for the formation of these toxic compounds. nih.govcdu.edu.au
The mechanism involves a series of highly exothermic reactions, making the transformation of PBBs into PBDFs a facile process. nih.govcdu.edu.au This is in contrast to earlier theories that predicted a high-energy process involving the breaking of the carbon-carbon bond between the two phenyl rings. nih.govcdu.edu.au Instead, the initially formed peroxy-type adducts evolve through a very exoergic mechanism to yield PBDFs. nih.govcdu.edu.au This facile oxidative transformation highlights the potential for significant PBDF generation from the disposal of PBB-containing materials in oxidative processes. nih.govcdu.edu.au
Pyrolysis of the PBB fire retardant FireMaster FF-1 at 380-400°C has been shown to produce tetrabromodibenzofuran and pentabromodibenzofuran. nih.gov The presence of oxygen appears to be a key factor in this conversion. nih.gov
Unintentional Production in Industrial Processes and Waste Treatment
Polybrominated dibenzofurans, including pentabrominated congeners, are not produced commercially but are generated as unintentional byproducts in various high-temperature industrial processes and waste treatment operations. uea.ac.uk The primary sources include the incineration of municipal and industrial waste containing brominated materials, such as plastics with brominated flame retardants (BFRs). uea.ac.ukieabioenergy.com
During incineration, incomplete combustion of organic matter in the presence of bromine sources can lead to the formation of PBDD/Fs. ieabioenergy.comdiva-portal.org The conditions within incinerators, particularly in the post-combustion zone and on fly ash particles, can be conducive to the de novo synthesis of these compounds. diva-portal.org This process involves the reaction of precursor molecules at temperatures typically ranging from 200 to 400°C. Studies on municipal solid waste incinerators have shown that PBDD/F concentrations can be significant in flue gases and ash residues. diva-portal.orgnih.gov The PCDF/PCDD ratio in emissions can be high, indicating that the conditions favor furan formation. ieabioenergy.com
Open burning of residential waste, which often contains a heterogeneous mix of plastics and other materials containing BFRs, is another significant source of PBDD/F emissions. acs.org Research on such uncontrolled combustion has detected various 2,3,7,8-bromine-substituted PBDD/F congeners. acs.org Furthermore, industrial activities such as steel production and brick manufacturing have also been identified as potential sources of halogenated dioxins and furans, where the necessary precursors and thermal conditions for their formation can exist. nih.gov
| Industrial Process | Key Conditions | Precursors | Resulting Products |
| Waste Incineration | Incomplete combustion, temperatures of 200-400°C, presence of catalysts on fly ash. diva-portal.org | Brominated flame retardants in plastics and textiles, brominated organic materials. uea.ac.ukieabioenergy.com | Polybrominated dibenzofurans (PBDFs) and Polybrominated dibenzo-p-dioxins (PBDDs). uea.ac.uk |
| Open Burning of Waste | Uncontrolled combustion temperatures, variable oxygen levels. acs.org | Consumer products containing brominated flame retardants. acs.org | A range of PBDF and PBDD congeners. acs.org |
| Metallurgical Processes | High temperatures, presence of chlorine and bromine sources. nih.gov | Organic and inorganic materials in scrap metal and other inputs. | Potentially PBDD/Fs, alongside PCDD/Fs. nih.gov |
Photolytic Formation Pathways
The photolytic degradation of other brominated compounds, particularly polybrominated diphenyl ethers (PBDEs), represents a major environmental pathway for the formation of PBDFs.
PBDEs, a major class of brominated flame retardants, are well-documented precursors to PBDFs upon exposure to light. nih.govresearchgate.net The photolytic degradation of PBDEs can occur in various environmental matrices, including water, soil, sediment, and even on the surface of house dust. nih.govnih.govnih.gov This process involves the absorption of light energy, leading to the cleavage of chemical bonds within the PBDE molecule.
Specifically, highly brominated PBDEs, such as Decabromodiphenyl ether (BDE-209), can undergo reductive debromination, where bromine atoms are sequentially removed. nih.govresearchgate.net This process forms lower-brominated PBDEs, which can then act as direct precursors for PBDF formation. researchgate.net Studies have shown that the photolysis of BDE-209 leads to the formation of various nona- to tetra-brominated diphenyl ethers, as well as some PBDFs. nih.gov The rate of this degradation is influenced by the matrix, with faster degradation observed in organic solvents and on artificial surfaces compared to natural matrices like soil and sediment. nih.gov
The transformation of a PBDE molecule into a PBDF is primarily understood to occur through a radical-based cyclization mechanism. nih.govacs.org The process is initiated by the photolytic cleavage of a carbon-bromine (C-Br) bond at one of the ortho positions (the carbon atoms adjacent to the ether linkage). acs.orgrawdatalibrary.net This homolytic cleavage generates an aryl radical. nih.govacs.org
Once the aryl radical is formed, it can undergo an intramolecular cyclization. acs.orgnih.gov This involves the radical carbon atom attacking the other aromatic ring, leading to the formation of a new carbon-carbon bond and the closure of the furan ring structure characteristic of PBDFs. researchgate.net This ring-closure reaction is a key step in the conversion of the diphenyl ether structure to the more toxic dibenzofuran (B1670420) structure.
The formation of PBDFs via radical cyclization is not the only possible fate for the aryl radical intermediate. This pathway is in direct competition with hydrogen abstraction reactions. nih.govacs.orgacs.org In this competing reaction, the aryl radical abstracts a hydrogen atom from a hydrogen donor present in the surrounding medium, such as organic solvents, water, or natural organic matter like humic and fulvic acids. nih.govrawdatalibrary.netacs.org
This hydrogen abstraction results in the formation of a lower-brominated PBDE rather than a PBDF. nih.gov The balance between these two competing pathways—cyclization versus hydrogen abstraction—is a critical factor determining the yield of PBDFs from PBDE photolysis. acs.org The availability and hydrogen-donating ability of the surrounding medium play a crucial role; environments with a high concentration of effective hydrogen donors tend to suppress PBDF formation in favor of producing less brominated PBDEs. nih.govacs.org Conversely, in environments with poor hydrogen donors, such as pure water, the formation of PBDFs is more significant. nih.govacs.org
| Precursor Compound | Photolysis Conditions | Key Intermediates | Products |
| Decabromodiphenyl ether (BDE-209) | Natural and artificial sunlight, various matrices (toluene, silica (B1680970), soil). nih.gov | Nona- to tetra-brominated diphenyl ether radicals. nih.gov | Lower brominated PBDEs and various PBDFs. nih.gov |
| 2,4,4'-Tribromodiphenyl ether (BDE-28) | UV light in various solutions (e.g., water, organic solvents). nih.govrawdatalibrary.netacs.org | Aryl radical at the ortho position. nih.govrawdatalibrary.net | 2,8-Dibromodibenzofuran and lower brominated PBDEs. researchgate.netmdpi.com |
Mechanistic and Kinetic Studies on PBDF Formation
Detailed mechanistic and kinetic studies, often employing theoretical calculations such as Density Functional Theory (DFT), have provided significant insights into the formation of PBDFs from PBDEs. acs.orgrawdatalibrary.netnih.gov These studies have confirmed that the most accessible pathway for PBDF production involves the loss of an ortho-bromine atom from a PBDE, followed by a ring-closure reaction, which has a modest reaction barrier. acs.orgnih.gov
Quantitative structure-activity relationship (QSAR) models have been developed to predict the rate constants for a large number of PBDEs and their potential to form PBDFs. nih.govrawdatalibrary.net These models help in assessing the risk associated with different PBDE congeners in the environment. The degree and pattern of bromination on the PBDE molecule have been found to have a minor influence on the governing mechanisms, indicating that even fully brominated flame retardants can be precursors to PBDD/Fs. acs.orgnih.gov
Environmental Occurrence and Distribution Dynamics of 1,2,4,6,8 Pentabromo Dibenzofuran
Major Anthropogenic Sources and Emission Inventories
The primary sources of PBDFs, including pentabromo-dibenzofurans, are linked to human activities involving brominated flame retardants (BFRs). These compounds can be formed and released into the environment during the manufacturing, use, and disposal of products containing BFRs.
Electronic waste (e-waste) is a significant source of PBDFs. researchgate.net Plastics used in electronic casings, circuit boards, and cables often contain BFRs, such as polybrominated diphenyl ethers (PBDEs), to meet fire safety standards. During informal and often crude e-waste recycling processes, which can include manual dismantling, shredding, melting, and open burning to recover valuable metals, the BFRs can undergo thermal degradation and transformation. These processes can lead to the formation and release of PBDFs into the environment. Informal e-waste recycling sites are often characterized by elevated levels of these contaminants in the surrounding air, dust, and soil. Individuals working in these environments can have significantly higher concentrations of PCDF congeners in their blood compared to control groups, indicating exposure to these and likely other halogenated compounds. researchgate.net
PBDFs are known to be present as impurities in commercial BFR mixtures, particularly those containing PBDEs. nih.gov Consequently, the manufacturing of these flame retardants and their incorporation into polymers and other materials can be a source of PBDF release. Waste streams from these industrial facilities, if not properly managed, can introduce PBDFs into the environment. Furthermore, industrial combustion processes, such as those in municipal and industrial waste incinerators, can generate PBDFs through the thermal breakdown and molecular rearrangement of brominated materials present in the waste feed. nih.gov The congener profiles of PBDFs from combustion sources are often distinct from those found in commercial BFR products. nih.gov
Products containing BFRs, such as furniture with polyurethane foam, textiles, and building materials, can release these chemicals and their byproducts, including PBDFs, throughout their lifecycle. nih.govnih.gov This release can occur through volatilization and the abrasion of materials, leading to the contamination of indoor dust. nih.gov The disposal of these products in landfills is another major pathway for environmental contamination. Over time, BFRs can leach from the disposed products into the landfill leachate, which can then contaminate groundwater and surrounding soil if the landfill is not properly contained. The incineration of municipal solid waste containing brominated materials is also a well-documented source of PBDF emissions to the atmosphere. nih.gov
Detection and Concentration Profiles in Environmental Compartments
The environmental distribution of PBDFs is widespread, with these compounds being detected in various environmental matrices across the globe, including in remote regions like the Arctic. env.go.jp This indicates their potential for long-range environmental transport. env.go.jp
Soil and sediment act as significant sinks for PBDFs due to their lipophilic nature, which causes them to adsorb to organic matter. Elevated concentrations of PBDFs are often found in soils and sediments near industrial areas, e-waste recycling sites, and municipal waste incinerators. For example, congener-specific analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans in surface sediments has revealed significant contamination in industrial bays. nih.gov While specific data for 1,2,4,6,8-PeBDF is scarce, studies on other PCDF congeners have shown concentrations in sediments ranging from picograms to nanograms per gram. nih.gov
Indoor dust is another important reservoir for PBDFs, representing a direct source of human exposure. nih.gov The wear and tear of consumer products containing BFRs, such as electronics and furniture, release these compounds into the indoor environment where they accumulate in dust. nih.gov Studies have detected significant quantities of 2,3,7,8-substituted PBDFs in house dust. nih.gov
Due to their low water solubility, PBDFs are generally found in low concentrations in the water column and are more likely to be associated with suspended particulate matter and sediments. Effluents from wastewater treatment plants can be a source of PBDFs to aquatic environments, as these facilities receive runoff and waste from urban and industrial areas. nih.gov The presence of PBDFs in the aquatic environment can lead to their accumulation in the food chain, with these compounds being detected in various aquatic organisms. nih.gov
Atmospheric and Particulate Transport
The atmospheric transport of 1,2,4,6,8-Pentabromo-dibenzofuran, as with other polybrominated dibenzofurans (PBDFs), is a critical pathway for its widespread environmental distribution. These compounds can be released into the atmosphere from various sources, including industrial processes, waste incineration, and the degradation of brominated flame retardants present in consumer products. Once in the atmosphere, their transport is governed by their physicochemical properties, which determine their partitioning between the gas phase and atmospheric particles.
Research on related compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), indicates that the degree of halogenation significantly influences this partitioning. Highly brominated congeners, like pentabromo-dibenzofurans, are expected to have low volatility and a strong affinity for sorption to airborne particulate matter. This association with particles allows for long-range atmospheric transport, enabling their deposition in regions far from their original sources, including remote ecosystems.
Studies on the broader class of PBDFs have shown their presence in air samples, often bound to particulate matter of varying sizes. The transport of these particles is influenced by meteorological conditions such as wind patterns, temperature, and precipitation, which affect their atmospheric residence time and deposition rates. Wet and dry deposition are the primary mechanisms by which particle-bound this compound is removed from the atmosphere and deposited onto soil, water, and vegetation.
Table 1: General Physicochemical Properties Influencing Atmospheric Transport of Pentabromo-dibenzofurans
| Property | General Value/Characteristic for Pentabromo-dibenzofurans | Significance for Atmospheric and Particulate Transport |
| Vapor Pressure | Low | Reduces volatilization and favors association with particulate matter. |
| Octanol-Air Partitioning Coefficient (Koa) | High | Indicates a strong tendency to partition from the air to organic phases, including airborne organic carbon on particles. |
| Henry's Law Constant | Low | Suggests a lower tendency to volatilize from water surfaces, but atmospheric washout can still occur. |
| Solubility in Water | Very Low | Limits removal by precipitation but enhances sorption to organic matter on particles. |
Environmental Transport and Fate Modeling
Environmental fate models are crucial tools for predicting the transport, distribution, and persistence of chemicals like this compound in the environment. nih.gov These models use mathematical equations to simulate the processes that govern a chemical's behavior in different environmental compartments, such as air, water, soil, and biota. For persistent organic pollutants (POPs) like PBDFs, multimedia fugacity models are commonly employed. nih.gov
These models are based on the concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase. By estimating the fugacity of a compound in different environmental media, scientists can predict its partitioning and movement between these compartments.
The accuracy of these models is highly dependent on the quality of the input parameters, which include the physicochemical properties of the compound and the characteristics of the receiving environment. Key input parameters for modeling the environmental fate of this compound would include its octanol-water partition coefficient (Kow), vapor pressure, Henry's Law constant, and degradation rates in various media.
Due to the lack of specific experimental data for this compound, modelers often have to rely on estimations from quantitative structure-activity relationships (QSARs) or use data from surrogate compounds with similar structures. These estimations introduce a degree of uncertainty into the model outputs.
Table 2: Key Input Parameters for Environmental Fate Modeling of Pentabromo-dibenzofurans
| Parameter | Description | Importance in Modeling | Data Availability for 1,2,4,6,8-PeBDF |
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. | Predicts bioaccumulation potential and sorption to organic matter in soil and sediment. | Estimated values are used in the absence of experimental data. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the extent of volatilization and partitioning between the gas and particulate phases in the atmosphere. | Not well-documented; typically estimated. |
| Henry's Law Constant (H) | A measure of the partitioning of a chemical between air and water. | Influences the rate of air-water exchange. | Generally estimated for modeling purposes. |
| Degradation Half-lives (Air, Water, Soil, Sediment) | The time it takes for half of the chemical to be degraded in a specific medium. | Determines the persistence of the compound in the environment. | Highly uncertain and often based on data from related compounds. |
Note: The development of robust environmental fate models for this compound is hindered by the limited availability of experimentally determined input parameters.
Environmental Transformation and Degradation Pathways of 1,2,4,6,8 Pentabromo Dibenzofuran
Abiotic Degradation Processes
Abiotic degradation processes, driven by physical and chemical factors in the environment, play a significant role in the transformation of persistent organic pollutants like 1,2,4,6,8-Pentabromo-dibenzofuran. These processes include photodegradation, pyrolysis, and chemical reduction.
Photodegradation Mechanisms and Products
Photodegradation, or the breakdown of molecules by light, is a primary abiotic pathway for the transformation of polyhalogenated aromatic compounds in the environment. For polybrominated dibenzofurans (PBDFs), the primary mechanism of photodegradation is reductive debromination, a stepwise process where bromine atoms are sequentially removed from the aromatic rings. This process has been observed for related compounds, such as polybrominated diphenyl ethers (PBDEs), which can also lead to the formation of PBDFs through intramolecular cyclization. vscht.cz
Studies on the photolytic debromination of decabromodiphenyl ether (DecaBDE) have shown the formation of a range of lower brominated diphenyl ethers, as well as some PBDFs. nih.gov The degradation rates are influenced by the environmental matrix, with faster degradation observed in organic solvents and on silica (B1680970) gel compared to natural matrices like soil and sediment. nih.gov While specific studies on the photodegradation of this compound are limited, it is anticipated that this congener would also undergo photolytic debromination, leading to the formation of tetrabromodibenzofurans and other lower brominated congeners. The specific products would depend on the relative lability of the bromine atoms at the 1, 2, 4, 6, and 8 positions.
Table 1: Potential Photodegradation Products of this compound
| Precursor Compound | Potential Primary Photodegradation Products (Tetrabromodibenzofurans) |
| This compound | 1,2,4,6-Tetrabromo-dibenzofuran |
| 1,2,4,8-Tetrabromo-dibenzofuran | |
| 1,2,6,8-Tetrabromo-dibenzofuran | |
| 1,4,6,8-Tetrabromo-dibenzofuran | |
| 2,4,6,8-Tetrabromo-dibenzofuran |
Pyrolysis and Combustion-Induced Transformations
High-temperature processes such as pyrolysis and combustion are significant sources of polyhalogenated dibenzofurans in the environment. The pyrolysis of commercial polybrominated biphenyl (B1667301) (PBB) mixtures has been shown to produce both tetrabrominated and pentabrominated dibenzofurans. nih.govnih.gov The formation mechanism is thought to involve the attack of oxygen on the PBB molecules. nih.gov
Table 2: Potential Transformation Products of this compound under Pyrolytic Conditions
| Process | Potential Transformation Products |
| Incomplete Combustion | Lower brominated dibenzofurans, Brominated biphenyls, Carbon Monoxide, Hydrogen Bromide |
| Complete Combustion | Carbon Dioxide, Water, Hydrogen Bromide |
Chemical Reduction (e.g., Zero-Valent Iron)
Chemical reduction using zero-valent iron (ZVI) has emerged as a promising technology for the remediation of halogenated organic compounds. ZVI can act as an electron donor, leading to the reductive dehalogenation of these contaminants. While there is a lack of studies specifically investigating the chemical reduction of this compound with ZVI, research on related chlorinated compounds provides insights into the potential mechanism.
For instance, the reduction of chlorinated aromatic compounds by ZVI has been documented, although the complete dechlorination of aromatic rings by undoped nanoscale ZVI can be challenging. ufz.de The efficiency of dehalogenation is often enhanced by the presence of a catalyst, such as nickel, or by coupling the process with microbial activity. ufz.denih.gov In a synergistic system for the removal of pentachlorobenzene, nanoscale ZVI was shown to degrade the highly chlorinated compound to lower chlorinated benzenes, which were then utilized by Pseudomonas sp. nih.gov A similar mechanism could be hypothesized for this compound, where ZVI would facilitate the stepwise removal of bromine atoms, producing less halogenated and potentially more biodegradable intermediates. The anaerobic biodegradation of brominated phenols has also been shown to be coupled with iron reduction. nih.gov
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms and their enzymes, is a critical pathway for the natural attenuation of many organic pollutants. The high degree of bromination in this compound, however, presents a significant challenge to microbial degradation.
Microbial Reductive Debromination
Under anaerobic conditions, certain microorganisms can utilize halogenated organic compounds as electron acceptors in a process known as reductive dehalogenation or dehalorespiration. researchgate.net This process has been well-documented for polybrominated diphenyl ethers (PBDEs). Anaerobic bacteria, including Sulfurospirillum multivorans and Dehalococcoides species, have been shown to debrominate deca-BDE and octa-BDE mixtures, respectively, leading to the formation of a variety of lower brominated congeners. nih.gov These findings suggest that highly brominated PBDEs can be a source of less brominated, and in some cases more toxic, congeners in the environment. nih.gov
Table 3: Microorganisms Implicated in the Reductive Dehalogenation of Related Brominated Compounds
| Microorganism/Consortium | Substrate(s) | Key Finding |
| Sulfurospirillum multivorans | Deca-BDE | Produced hepta- and octa-BDEs. nih.gov |
| Dehalococcoides species | Octa-BDE mixture | Produced a variety of hepta- through di-BDEs. nih.gov |
| Anaerobic bacteria from soils and sediments | Octa-BDE mixture | Debromination occurred in microcosms from various locations. nih.gov |
| Anaerobic mangrove sediment slurries | BDE-47 | Biochar amendment accelerated microbial reductive debromination. hkmu.edu.hk |
Enzymatic Degradation (e.g., Dioxygenases)
Aerobic degradation of aromatic compounds is often initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. For the parent compound, dibenzofuran (B1670420), a well-characterized enzymatic system exists in Sphingomonas sp. strain RW1. uni-konstanz.denih.govdntb.gov.ua This system, a dibenzofuran 4,4a-dioxygenase, catalyzes the angular dioxygenation of the dibenzofuran molecule, leading to ring cleavage and subsequent degradation. uni-konstanz.denih.govdntb.gov.ua
The presence of multiple bromine atoms on the dibenzofuran skeleton of this compound would likely pose a significant steric and electronic hindrance to the activity of such dioxygenases. While some monooxygenases have been shown to be involved in the degradation of other persistent compounds like 1,4-dioxane, the direct enzymatic attack on a highly brominated dibenzofuran is expected to be a very slow process, if it occurs at all. berkeley.edu It is more plausible that some degree of abiotic or biotic reductive debromination would need to occur first, producing less brominated dibenzofurans that might be more amenable to enzymatic attack.
Metabolic Biotransformation in Biological Systems (e.g., hydroxylation, methoxylation)
The biotransformation of this compound within biological systems is a key determinant of its potential for bioaccumulation and toxicity. While specific studies on the metabolism of the 1,2,4,6,8- congener are limited, research on closely related PBDFs provides significant insights into its likely metabolic pathways.
The primary route of metabolism for many xenobiotic compounds, including halogenated aromatic hydrocarbons, is through enzymatic reactions primarily occurring in the liver. The cytochrome P450 (CYP) enzyme system plays a central role in initiating the biotransformation of these compounds. The presence of unsubstituted carbon atoms in the dibenzofuran ring structure is a critical factor influencing the rate and extent of metabolism.
A study on the uptake, elimination, and metabolism of various brominated dibenzofurans in mice demonstrated that 1,2,3,7,8-pentabromodibenzofuran (B18238) (PeBDF) is metabolized into a monohydroxylated product. nih.gov This process of hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I metabolic reaction that increases the polarity of the compound, making it more water-soluble and facilitating its excretion from the body. Given the structural similarities, it is highly probable that this compound also undergoes hydroxylation. The positions of the bromine atoms on the dibenzofuran rings influence the specific sites of hydroxylation.
Following hydroxylation, a subsequent Phase II metabolic reaction that can occur is methoxylation, which involves the addition of a methyl group to the hydroxylated metabolite, forming a methoxy (B1213986) (-OCH3) group. While direct evidence for the methoxylation of this compound is not available, hydroxylated metabolites of the structurally similar polybrominated diphenyl ethers (PBDEs) have been shown to be present in human blood, suggesting that such pathways are plausible for related brominated compounds. nih.gov
The table below summarizes the observed metabolic transformations for a related pentabrominated dibenzofuran congener.
Table 1: Observed Metabolic Biotransformation of a Pentabrominated Dibenzofuran Congener in Mice
| Parent Compound | Observed Metabolite | Metabolic Pathway | Reference |
|---|---|---|---|
| 1,2,3,7,8-Pentabromodibenzofuran | Monohydroxylated PeBDF | Hydroxylation | nih.gov |
It is important to note that the rate of metabolism and the specific metabolites formed can vary significantly between different species and even among individuals due to genetic polymorphisms in metabolic enzymes.
Persistence and Environmental Half-lives in Diverse Media
PBDD/Fs are resistant to microbial degradation, particularly in anaerobic environments. nih.gov In the atmosphere, they are expected to partition to airborne particles due to their low volatility and can be subject to long-range transport. The primary degradation pathway in the atmosphere is predicted to be through reaction with hydroxyl radicals. nih.gov In soil and sediment, PBDD/Fs are generally immobile and can persist for long periods. Photodegradation can occur at the surface, but this process is limited in deeper soil and sediment layers. nih.gov
The table below presents estimated environmental half-lives for various PBDD/F congeners, which can be used to infer the likely persistence of this compound.
Table 2: Estimated Environmental Half-lives of Selected PBDD/F Congeners
| Congener | Medium | Estimated Half-life | Reference |
|---|---|---|---|
| Tetrabrominated dibenzofurans (TeBDFs) | Soil (surface, daylight) | 3 - 6 months | nih.gov |
| PBDD/F congeners | Air (gas-phase, reaction with OH radicals) | 6.4 - 504 days | nih.gov |
| PBDD/F congeners | Water | > 2 months | nih.gov |
| PBDD/F congeners | Soil | > 6 months | nih.gov |
| 2,3,7,8-TeBDD | Rat Liver | 17 days | nih.gov |
| 2,3,7,8-TeBDD | Rat Adipose Tissue | 58 days | nih.gov |
| 2,3,7,8-TeBDF | Humans (occupational exposure) | 1.1 - 1.9 years | nih.gov |
| 2,3,7,8-TeBDD | Humans (occupational exposure) | 2.9 - 10.8 years | nih.gov |
The data indicate that PBDD/Fs are persistent organic pollutants (POPs) with long half-lives in key environmental compartments and in biological systems. It is therefore reasonable to assume that this compound exhibits similar persistence.
Formation and Persistence of Transformation Products
The transformation of this compound in the environment can lead to the formation of other chemical species, which may also be persistent and toxic. These transformation products can arise from both biotic and abiotic processes.
One of the primary sources of PBDD/Fs in the environment is the thermal degradation of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). researchgate.net During combustion processes, such as those in industrial settings or during the informal recycling of electronic waste, PBDEs can be converted into PBDD/Fs.
Photodegradation is another important transformation pathway for PBDD/Fs. Under the influence of sunlight, particularly UV radiation, brominated dibenzofurans can undergo debromination, leading to the formation of less brominated congeners. researchgate.netacs.org For example, a pentabrominated dibenzofuran could be transformed into a tetrabrominated or tribrominated dibenzofuran. These lower brominated congeners may have different toxicological properties and environmental fates than the parent compound.
The persistence of these transformation products is also a concern. Like their parent compounds, lower brominated PBDD/Fs are also expected to be persistent in the environment. The specific transformation products of this compound have not been explicitly identified in the literature. However, based on the known degradation pathways of other PBDD/Fs, it is likely that its transformation would lead to the formation of other persistent brominated dibenzofurans.
Remediation and Mitigation Strategies for Polybrominated Dibenzofuran Contamination
Bioremediation Approaches
Bioremediation utilizes biological organisms, primarily microbes and plants, to degrade or sequester environmental contaminants. It is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods.
The microbial degradation of halogenated dibenzofurans offers a promising avenue for the remediation of contaminated sites. Research has shown that certain bacteria can degrade dibenzofuran (B1670420) and its lightly chlorinated derivatives. nih.gov For instance, several bacterial strains have been isolated that can utilize dibenzofuran as a carbon and energy source. researchgate.netnih.gov The degradation pathway often involves an initial attack by dioxygenase enzymes at the angular position, leading to the cleavage of the aromatic ring and eventual mineralization. nih.govnih.gov
While much of the research has focused on chlorinated dibenzofurans and the parent compound dibenzofuran, the findings suggest a potential for microbial degradation of PBDFs. researchgate.netnih.gov The process for PBDFs would likely involve reductive dehalogenation to less brominated congeners, which are then more susceptible to attack by bacterial oxidases and dioxygenases. researchgate.net
Bioaugmentation, the process of introducing specific microbial strains to a contaminated environment to enhance the degradation of pollutants, holds potential for PBDF remediation. A dibenzofuran-degrading bacterium, Comamonas sp. strain KD7, has been studied for its potential in rhizoremediation, a process that combines plants and their associated microbes. researchgate.net The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the complex soil matrix.
Phytoremediation is a plant-based technology that can be used to clean up contaminated soil and water. wsp.comomicsonline.org This low-cost, visually appealing method can limit the spread of contaminants by wind and water. wsp.com For compounds like PBDFs, several phytoremediation mechanisms are relevant:
Rhizodegradation: This process involves the breakdown of contaminants in the soil by microbes that thrive in the rhizosphere (the area around plant roots). wsp.com Plant roots release oxygen and exudates (sugars, amino acids) that stimulate microbial activity and enhance the bioavailability of contaminants, making them more accessible for degradation. wsp.comomicsonline.org
Phytoextraction: Plants can absorb contaminants from the soil through their roots and translocate them to their shoots. omicsonline.orgmdpi.com While some herbaceous plants show good tolerance to heavy metals and have been used for phytoextraction, the effectiveness for organic pollutants like PBDFs depends on the plant species and the specific properties of the congener. mdpi.comnih.gov
Phytodegradation: Plants can produce enzymes, such as peroxidases and dehydrogenases, that can break down organic pollutants. mdpi.com
Studies on white clover (Trifolium repens L.) combined with dibenzofuran-degrading bacteria have shown promise for the rhizoremediation of dioxin-contaminated soil. researchgate.net However, phytoremediation is generally a slow process, sometimes taking several years, which can be a limitation for developers and municipalities. wsp.com It is most effective for widespread, low-level contamination near the surface. wsp.com
Physicochemical Treatment Technologies
Physicochemical treatment methods involve the use of physical and chemical processes to remove or destroy contaminants. These are often faster than bioremediation but can be more expensive and energy-intensive.
Adsorption is a widely used technology for removing PBDFs and other dioxin-like compounds from flue gases of incinerators. nih.gov Activated carbon is the most common adsorbent due to its high surface area and porous structure. researchgate.netresearchgate.netmdpi.com The process involves injecting powdered activated carbon into the flue gas stream, where the PBDFs adsorb onto the carbon particles. e3s-conferences.org These particles are then captured by fabric filters. researchgate.nete3s-conferences.org
Several factors influence the efficiency of adsorption:
Temperature: Lower temperatures generally favor adsorption. mdpi.com Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that increasing the adsorption temperature from 150 °C to 180 °C can decrease the adsorption capacity of activated carbon. mdpi.com
Adsorbent Dosage: Increasing the amount of activated carbon improves removal efficiency up to a certain point. mdpi.com For PCDD/Fs, increasing the dosage has been shown to improve removal efficiency from 65.8% to 93.0% at 150°C. mdpi.com
Adsorbent Properties: The surface area, particularly of mesopores and macropores, is a critical factor affecting the adsorption capacity for dioxin-like compounds. nih.gov
Congener Properties: Adsorption efficiency can vary with the degree of halogenation. Some studies on PCDD/Fs suggest that activated carbon is more effective at removing less chlorinated congeners, which are more likely to be in the gas phase. mdpi.com
Different activated carbon systems, such as activated carbon injection (ACI) with a bag filter and fixed activated carbon beds (FACB), have shown high removal efficiencies for dioxin-like compounds. nih.gov Magnetic activated carbon composites are also being developed to facilitate the recovery of the adsorbent from soil or water after treatment. nih.gov
Table 1: Factors Affecting Adsorption Efficiency of Dioxin-like Compounds on Activated Carbon
| Factor | Effect on Efficiency | Research Finding | Citation |
|---|---|---|---|
| Temperature | Efficiency decreases as temperature increases. | The amount of PCDD/Fs adsorbed per gram of activated carbon decreased from 131.3 ng TEQ/Nm³ at 150°C to 55.9 ng TEQ/Nm³ at 180°C. | mdpi.com |
| Adsorbent Dosage | Efficiency increases with dosage, up to a saturation point. | PCDD/F removal efficiency increased from 65.8% to 93.0% when the activated carbon dosage was increased at 150°C. | mdpi.com |
| Adsorbent Pore Size | Mesopore and macropore surface area is critical. | The surface area of mesopores and macropores (20-200Å) is a key factor for PCDD/F adsorption capacity. | nih.gov |
| Degree of Halogenation | Lower halogenated congeners may be removed more efficiently. | Activated carbon tends to preferentially adsorb lower chlorinated PCDD/Fs over highly chlorinated ones. | mdpi.com |
Thermal treatment methods, such as incineration, are used to destroy organic contaminants in waste and soil. acs.orgnih.govnih.gov High-temperature incineration can achieve high removal efficiencies for dioxin-like compounds. nih.gov For example, thermal treatment of soil heavily contaminated with PCDD/Fs at 750°C and 850°C resulted in over 99.99% removal efficiency. nih.gov
However, thermal processes are also a primary source of PBDF formation. acs.orgnih.gov When products containing brominated flame retardants are incinerated or undergo pyrolysis, PBDFs and polybrominated dibenzo-p-dioxins (PBDDs) can be formed as unintended by-products. acs.orgosti.govacs.org Studies have shown that the thermolysis of polybrominated diphenyl ether (PBDE) flame retardants can yield a range of mono- to octabrominated PBDFs and PBDDs. osti.gov Even the simple heating of food, such as salmon contaminated with the flame retardant BDE-209, has been shown to generate PBDFs. nih.govresearchgate.net
The formation of these toxic by-products is a significant drawback of thermal treatment. The incineration of waste containing both bromine and chlorine can lead to the formation of complex mixtures of mixed polybrominated/chlorinated dibenzofurans and dioxins. nih.gov The extent of PBDF formation during thermal treatment depends on factors like temperature and the presence of catalysts. Adding substances like calcium oxide (CaO) can inhibit the synthesis of PBDD/Fs by adsorbing hydrogen bromide (HBr), a key precursor. sigmaaldrich.com
Table 2: Thermal Treatment of Brominated Compounds and PBDF Formation
| Process | Material Treated | Key Finding | Citation |
|---|---|---|---|
| Incineration | Waste containing brominated flame retardants | Leads to the formation of stable PBDDs and PBDFs in the cooling flue gases. | acs.orgnih.gov |
| Pyrolysis | Polybrominated diphenyl ethers (PBDEs) | Thermolysis at 510-630°C produced various mono- to octabrominated PBDFs and PBDDs. | osti.gov |
| Cooking | Salmon spiked with BDE-209 | Heating generated PBDFs in the fish fillet, increasing its dioxin-like toxicity. | nih.govresearchgate.net |
| Pyrolysis with Inhibitor | Printed circuit boards | Addition of CaO inhibited PBDD/F formation by over 90% by adsorbing HBr. | sigmaaldrich.com |
| Soil Remediation | PCDD/F contaminated soil | Treatment at 850°C achieved >99.99% removal, but flue gas still required further treatment for dioxins. | nih.gov |
Environmental Management and Risk Reduction Strategies
Given the persistence and toxicity of PBDFs, environmental management and risk reduction strategies are crucial. These strategies focus on controlling sources, monitoring emissions, and establishing regulatory frameworks.
A key aspect of managing PBDFs is controlling their formation during waste incineration. envirocare.org This includes optimizing combustion conditions and employing effective flue gas cleaning technologies, such as the adsorption systems described previously. researchgate.nete3s-conferences.org Regulatory bodies are increasingly requiring monitoring for brominated dioxins at facilities that incinerate waste known to contain BFRs. envirocare.org
The international community is also taking steps to address the risks of these compounds. PBDD/Fs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) have been proposed for inclusion under the Stockholm Convention on Persistent Organic Pollutants (POPs). gpcgateway.comfreyrsolutions.com This process involves developing detailed risk profiles that evaluate their persistence, bioaccumulation potential, and toxicity. gpcgateway.comservice.gov.uk
For risk assessment purposes, the World Health Organization (WHO) has recommended using the same interim Toxicity Equivalency Factors (TEFs) for brominated dioxins and furans as for their chlorinated analogues, acknowledging that this may underestimate the total risk. researchgate.netuea.ac.uknih.gov This is because the omission of PBDD/Fs from the TEF scheme leads to a significant underestimation of the cumulative toxicity from dioxin-like compounds. researchgate.netuea.ac.uk Risk reduction strategies also consider placing restrictions on the marketing and use of precursor chemicals, such as certain BFRs, to limit the potential for PBDF formation throughout the product lifecycle. service.gov.uk
Synthetic Chemistry and Theoretical Studies on Dibenzofuran Systems Relevant to 1,2,4,6,8 Pentabromo Dibenzofuran
Synthetic Methodologies for Dibenzofuran (B1670420) Core Structures
The construction of the dibenzofuran framework is a central theme in organic synthesis, with numerous strategies developed to achieve this goal. These methods often rely on transition-metal catalysis to facilitate the key bond-forming steps.
Palladium catalysis is a cornerstone in the synthesis of dibenzofurans, primarily through intramolecular C-O bond formation. A prominent strategy involves the phenol-directed C-H activation followed by C-O cyclization. nih.govacs.org This method utilizes a Pd(0)/Pd(II) catalytic cycle with air as the oxidant. nih.govacs.org Studies have revealed that the turnover-limiting step in this process is the C-O reductive elimination, rather than the C-H activation itself. nih.govacs.org This approach is versatile, tolerating a wide array of functional groups and offering a complementary route to previously established methods for creating substituted dibenzofurans. nih.gov
Another powerful technique is the palladium-catalyzed oxidative cyclization. This has been applied to O-aryl cyclic vinylogous esters to produce benzofuran-fused cyclohexenones, which are functionalized hydrodibenzofuran derivatives. acs.org Preliminary kinetic isotope effect studies in these systems suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step. acs.org This highlights the importance of C-H functionalization in the modular assembly of diverse benzofuran (B130515) frameworks. acs.org
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have also been effectively used. One such strategy involves a palladium(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling, starting from propargyl ethers of 2-halo phenol (B47542) derivatives. nih.gov This sequence proceeds via a 5-exo-dig cyclization to form 3-methylene-2,3-dihydrobenzofuran (B12527950) intermediates, which can then undergo further transformations, such as iron(III)-catalyzed cycloisomerization and aromatization, to yield tetracyclic dibenzofuran derivatives. nih.gov This two-step sequence is highly efficient and atom-economical, providing access to a diverse range of polycyclic dibenzofurans. nih.gov
Ortho-arylation strategies provide another avenue to the dibenzofuran core, often as part of a multi-step sequence. Palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents, such as ethyl acetohydroximate, with various aryl halides (chlorides, bromides, and iodides) has been developed. organic-chemistry.org The resulting O-arylated intermediates can be directly converted into substituted benzofurans through a nih.govnih.gov sigmatropic rearrangement in a one-pot process. organic-chemistry.org The success of this methodology is often dependent on the use of bulky biarylphosphine ligands which facilitate the C-O reductive elimination step under mild conditions. organic-chemistry.org
Direct C-H arylation of the benzofuran ring system is another powerful tool. nih.gov For instance, the palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides has been shown to regioselectively produce 2-arylbenzofurans. nih.gov These precursors can then potentially undergo subsequent cyclization to form the dibenzofuran skeleton. Combining phenol-directed C-H activation/arylation with a subsequent C-H activation/C-O cyclization allows for the direct synthesis of highly functionalized dibenzofurans from simple phenols. acs.org
The Negishi cross-coupling reaction is a key component in several efficient syntheses of dibenzofurans. A one-pot, four-step sequence has been reported, which involves a directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr). researchgate.netnih.govresearchgate.netnih.gov This streamlined procedure allows for the synthesis of a diverse range of dibenzofurans from readily available fluoroarenes and 2-bromophenyl acetates. researchgate.netnih.govresearchgate.netnih.gov The methodology is characterized by its use of mild reaction conditions and low catalyst loading. nih.gov
Beyond Negishi coupling, other strategies have proven effective. For example, a metal-free approach using an alumina (B75360) catalyst can convert fluorinated biphenyls into dibenzofurans. researchgate.net In this solvent-free method, the activated γ-Al₂O₃ surface acts as an oxygen source, facilitating an oxodefluorination reaction. researchgate.net Another strategy involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of cesium fluoride, followed by a palladium-catalyzed cyclization to yield dibenzofurans. organic-chemistry.org
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction mechanisms involved in the formation and degradation of dibenzofurans. These theoretical studies provide insights into reaction energies, barrier heights, and the structures of transient intermediates and transition states that are often difficult to observe experimentally.
DFT calculations have been widely applied to investigate the reaction pathways of dibenzofuran (DF) and related compounds. nih.govacs.org For instance, studies on the reactions of DF in a reducing environment have determined the energy barriers for various transformations. nih.govacs.org It was found that the C-O beta-scission in DF has a very high energy barrier (107 kcal/mol), making it less favorable than bimolecular reactions with H or H₂. nih.govacs.org
DFT has also been used to explore the atmospheric degradation of dibenzofuran initiated by hydroxyl (OH) radicals. nih.gov These calculations predict that the C1 position is the most favorable site for OH addition. nih.gov Furthermore, DFT is employed to study the formation mechanisms of dibenzofurans from precursors like benzofuran and the cyclopentadienyl (B1206354) radical, detailing the multi-step process involving addition, ring closure, H-shifts, and C-C cleavage. researchgate.net The mechanisms of cycloaddition reactions, such as the [8+2] cycloaddition between dienylfurans and activated alkynes, have also been successfully investigated using DFT, revealing stepwise pathways and the factors controlling reactivity and regioselectivity. pku.edu.cn
Kinetic and thermochemical analyses, often coupled with DFT calculations, provide quantitative data on the rates and thermodynamics of dibenzofuran formation and degradation. Studies on the partial oxidation of anthracene (B1667546) have shown that it can be an important precursor for dibenzofuran, with the potential energy barriers for the major elementary reactions being relatively low. nih.gov These studies also revealed a significant catalytic effect of water molecules, which can lower the activation barriers for dibenzofuran formation. nih.gov
The thermal decomposition of dibenzofuran and its derivatives is another area where kinetic analysis is crucial. Theoretical studies on the pyrolysis of furan-based biofuels, which share structural similarities, map out potential energy surfaces for unimolecular dissociation, H-addition, and H-abstraction reactions. nih.gov By solving the master equation using transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, temperature- and pressure-dependent rate constants for various decomposition pathways can be determined. nih.gov Similar thermoanalytical techniques are used to investigate the thermal degradation of metal complexes containing dibenzo-fused heterocyclic ligands, identifying multi-step decomposition processes and the final metal oxide products. researchgate.net These analyses are vital for understanding the stability and environmental fate of such compounds. researchgate.netmsstate.edu
Frontier Molecular Orbital Theory in Understanding Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules. wikipedia.orglibretexts.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The HOMO can be considered the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. murdoch.edu.au
| Property | Description | Relevance to Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. youtube.com | Represents the ability of a molecule to donate electrons. The location of the HOMO can indicate the most nucleophilic sites. libretexts.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. youtube.com | Represents the ability of a molecule to accept electrons. The location of the LUMO can indicate the most electrophilic sites. libretexts.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. murdoch.edu.au |
Molecular Modeling of Environmental Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. In environmental science, these methods are invaluable for understanding the fate, transport, and interactions of pollutants like 1,2,4,6,8-Pentabromo-dibenzofuran. Given the toxicity and persistence of many PBDFs, molecular modeling provides a way to study their environmental behavior without extensive and challenging experimental work. nih.govnih.gov
One of the key applications of molecular modeling in this area is predicting the partitioning of these compounds between different environmental compartments, such as water, soil, sediment, and air. nih.gov Multimedia environmental fate models, which can be based on fugacity, are used to estimate the distribution and primary sinks of these pollutants. nih.gov For PBDFs, their high hydrophobicity suggests they will predominantly partition to organic carbon in soil and sediment. nih.gov
Molecular modeling is also used to investigate specific interactions at the molecular level. For instance, the adsorption of PBDFs onto soil organic matter or clay minerals can be simulated to understand the strength and nature of these interactions. Similarly, the binding of PBDEs and PBDD/Fs to biological macromolecules, such as the aryl hydrocarbon receptor (AhR), which mediates many of their toxic effects, can be studied using techniques like molecular docking. nih.gov These studies can reveal the structural features that are important for binding and can help in predicting the potential toxicity of different congeners.
| Modeling Technique | Application to Environmental Interactions | Key Findings for PBDFs and Related Compounds |
| Multimedia Fate Models | Predict the distribution and long-range transport potential of pollutants in the environment. nih.govnih.gov | PBDEs, and by extension PBDFs, are expected to partition to soil and sediment. Their potential for long-range atmospheric transport is influenced by factors like temperature and their interaction with vegetation. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its physical, chemical, or biological activity. | Can be used to predict properties like water solubility, octanol-water partition coefficient, and toxicity for different PBDF congeners. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Studies on related chlorinated and brominated dioxins and furans show that the substitution pattern is critical for binding to the aryl hydrocarbon receptor (AhR). nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Can be used to study the dynamics of PBDFs in different environments, such as their diffusion in water or their interaction with cell membranes. |
Current Research Gaps and Future Academic Research Directions Concerning 1,2,4,6,8 Pentabromo Dibenzofuran
Elucidation of Specific Congener Environmental Behavior and Fates
A fundamental gap exists in our understanding of how 1,2,4,6,8-pentabromo-dibenzofuran behaves in the environment. While general principles of PBDD/F fate and transport are known, congener-specific properties can lead to vastly different environmental profiles.
Key Research Questions:
What are the partitioning coefficients (Kow, Koc, Koa) for this compound?
What is its persistence in various environmental matrices such as soil, sediment, and water?
What is its potential for bioaccumulation and biomagnification in aquatic and terrestrial food webs?
How does its transport through different environmental compartments (air, water, soil) occur?
Future studies should focus on laboratory-based experiments to determine these fundamental physicochemical properties. Field studies in areas with potential PBDD/F contamination are also crucial to understand the real-world behavior of this specific congener.
Development of Novel and High-Throughput Analytical Techniques
The accurate detection and quantification of this compound in complex environmental samples is a significant analytical challenge. Current methods, often developed for the broader class of PBDD/Fs, may not be optimized for this specific isomer.
Key Research Directions:
Development of Certified Reference Materials: The availability of a certified standard for this compound is paramount for accurate quantification.
Chromatographic Separation: Research is needed to develop gas chromatography (GC) columns and conditions that can effectively separate this compound from other co-eluting PBDF congeners and interfering compounds. itesm.mxwell-labs.comca.gov
High-Resolution Mass Spectrometry (HRMS): While HRMS is a powerful tool, methods need to be validated for the specific detection of this congener. nih.gov
High-Throughput Screening (HTS): The development of HTS methods would enable the rapid analysis of a large number of samples, which is crucial for large-scale environmental monitoring and risk assessment. nih.govnih.govagilent.comyoutube.comstanford.edu
Future analytical development should aim for methods with high sensitivity, selectivity, and efficiency to enable routine monitoring of this compound in various environmental media.
Advanced Mechanistic Investigations into Environmental Transformation Processes
The transformation of this compound in the environment, whether through biotic or abiotic processes, is poorly understood. Photodegradation is a likely transformation pathway for PBDD/Fs, with higher brominated congeners generally breaking down more rapidly. pops.int However, the specific products and reaction rates for the 1,2,4,6,8- isomer are unknown.
Key Research Areas:
Photodegradation: Studies are needed to determine the photolytic half-life of this compound under various environmentally relevant conditions (e.g., in water, on soil surfaces). asminternational.orgacs.orgrsc.orgacs.org The identification of its phototransformation products is also critical.
Biotransformation: Research should investigate the potential for microorganisms to transform or degrade this compound under both aerobic and anaerobic conditions. Identifying the enzymatic pathways involved would be a significant advancement. nih.gov
Abiotic Degradation: Other potential degradation pathways, such as hydrolysis or reaction with other environmental chemicals, should also be explored.
Mechanistic studies will provide the necessary data to predict the long-term fate of this compound in the environment and to assess the potential for the formation of more or less toxic transformation products.
Optimization and Scale-up of Remediation Technologies
Effective remediation strategies for sites contaminated with this compound are currently lacking due to the scarcity of data on its properties. General remediation technologies for halogenated organic compounds exist, but their efficacy for this specific congener needs to be evaluated and optimized. epa.govepa.govomicsonline.org
Key Research Imperatives:
Thermal Desorption: Investigating the optimal temperature and residence time for the thermal desorption of this compound from soil and other matrices. nih.gov
Bioremediation: Identifying and cultivating microbial consortia or specific strains capable of degrading this compound and developing bioremediation strategies for in-situ or ex-situ application. mdpi.com
Immobilization: Evaluating the effectiveness of various sorbents and amendments to immobilize this compound in soil and prevent its migration. fehrgraham.com
Advanced Oxidation Processes: Exploring the use of advanced oxidation processes, such as photocatalysis or Fenton reactions, for the destruction of this compound in water and soil. nih.gov
Pilot-scale and field-scale studies are essential to translate promising laboratory findings into practical and cost-effective remediation solutions.
Integration of Theoretical and Experimental Approaches for Comprehensive Understanding
Given the challenges and costs associated with extensive experimental studies on every PBDD/F congener, a combined theoretical and experimental approach is crucial for a comprehensive understanding of this compound.
Key Areas for Integration:
Computational Chemistry: Utilizing quantum chemical calculations to predict the physicochemical properties, spectral characteristics, and reactivity of this compound. These theoretical predictions can guide experimental design and help in the interpretation of experimental results.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models for PBDD/Fs to predict the toxicity and environmental behavior of unstudied congeners like this compound based on their molecular structure.
Fate and Transport Modeling: Integrating experimentally determined and theoretically predicted parameters into environmental fate and transport models to simulate the behavior of this compound under different environmental scenarios.
This integrated approach will accelerate the risk assessment process and allow for more informed decision-making in the absence of complete experimental data.
Assessment of Understudied Formation Pathways and Precursors
The formation of PBDD/Fs is often linked to the thermal degradation of brominated flame retardants (BFRs). researchgate.net For instance, the pyrolysis of polybrominated biphenyls (PBBs) has been shown to produce tetra- and pentabrominated dibenzofurans. nih.govmurdoch.edu.au However, the specific precursors and formation conditions that favor the generation of the 1,2,4,6,8- isomer are unknown.
Key Research Questions:
Which specific BFRs or other brominated compounds are the primary precursors for the formation of this compound?
What are the key parameters (e.g., temperature, oxygen availability, presence of catalysts) that influence the yield of this specific congener during thermal processes such as waste incineration or accidental fires? nih.gov
Are there other, currently unknown, formation pathways, such as abiotic or biotic transformations of other environmental contaminants?
Investigating these formation pathways is essential for developing strategies to prevent the unintentional generation and release of this compound into the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
